molecular formula C10H10N2O B1378515 (1-Aminoisoquinolin-5-yl)methanol CAS No. 1820614-86-5

(1-Aminoisoquinolin-5-yl)methanol

Cat. No. B1378515
M. Wt: 174.2 g/mol
InChI Key: HTXKIKWXKARWLF-UHFFFAOYSA-N
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Description

“(1-Aminoisoquinolin-5-yl)methanol” is a chemical compound with the CAS Number: 1820614-86-5 and a molecular weight of 174.2 . Its linear formula is C10H10N2O .


Molecular Structure Analysis

The molecular structure of “(1-Aminoisoquinolin-5-yl)methanol” is represented by the linear formula C10H10N2O . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(1-Aminoisoquinolin-5-yl)methanol” has a molecular weight of 174.2 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enzymatic Resolution and Synthesis of Enantiomers : The enzymatic resolution strategy for acylation of amino alcohols with remote stereogenic centers, including derivatives of tetrahydroisoquinoline, has been successfully applied. This process utilizes continuous-flow conditions to achieve high enantioselectivity, leading to the preparation of both enantiomers of calycotomine with excellent enantiomeric excess (Schönstein, Forró, & Fülöp, 2013).

  • Cyclization Reactions : Novel synthesis methods have been developed for 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, showing potent cytotoxicity against various cancer cell lines. This demonstrates the applicability of these compounds in medicinal chemistry and drug development (Rao et al., 2014).

  • Electrochemical Synthesis : An electrocatalytic protocol has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, utilizing methanol as the C1 source. This method allows for a metal-free and environmentally friendly approach to synthesizing heterocycles (Liu, Xu, & Wei, 2021).

  • Fluorophore Synthesis : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence in a wide pH range. Its characteristics make it suitable for biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Potential Applications

  • Medicinal Chemistry and Drug Discovery : The synthesis of novel heterocyclic compounds, including aminoisoquinoline derivatives, presents significant opportunities for the development of new therapeutic agents. These compounds have been evaluated for their cytotoxic activities against cancer cells, indicating their potential as anticancer drugs (Valderrama et al., 2016).

  • Organic Synthesis and Catalysis : The development of new synthetic methodologies, such as electrochemical synthesis and enzymatic resolution, contributes to the advancement of organic chemistry. These methods offer efficient, selective, and environmentally friendly routes to complex organic molecules.

  • Biomedical Analysis : The discovery of new fluorophores with stable fluorescence across a wide pH range opens new avenues for biomedical imaging and analysis. Such compounds can be utilized as fluorescent probes or labeling reagents in various biological studies.

properties

IUPAC Name

(1-aminoisoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKIKWXKARWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoisoquinolin-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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